molecular formula C14H11N3O2 B7536652 (2-Hydroxyphenyl)(3-methyl-1H-pyrazolo[3,4-b]pyridine-5-yl) ketone

(2-Hydroxyphenyl)(3-methyl-1H-pyrazolo[3,4-b]pyridine-5-yl) ketone

Cat. No. B7536652
M. Wt: 253.26 g/mol
InChI Key: VLTQEAGAEYFJKW-UHFFFAOYSA-N
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Description

(2-Hydroxyphenyl)(3-methyl-1H-pyrazolo[3,4-b]pyridine-5-yl) ketone, also known as HPPK, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. HPPK is a small molecule inhibitor that targets the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of DNA and RNA.

Mechanism of Action

(2-Hydroxyphenyl)(3-methyl-1H-pyrazolo[3,4-b]pyridine-5-yl) ketone works by inhibiting the enzyme DHFR, which is essential for the synthesis of DNA and RNA. By inhibiting DHFR, this compound prevents the production of these nucleic acids, leading to cell death. This compound has also been shown to inhibit the activity of other enzymes involved in the folate metabolism pathway, further contributing to its anti-cancer and anti-bacterial effects.
Biochemical and physiological effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the growth and proliferation of cancer cells by disrupting the cell cycle. In addition, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

(2-Hydroxyphenyl)(3-methyl-1H-pyrazolo[3,4-b]pyridine-5-yl) ketone has several advantages for lab experiments. It is a small molecule inhibitor, making it easy to synthesize and modify for structure-activity relationship studies. This compound has also been shown to have high selectivity for DHFR, making it a promising candidate for drug development. However, this compound has some limitations in lab experiments. It has low solubility in water, which can make it difficult to work with in certain assays. In addition, this compound has been found to be cytotoxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on (2-Hydroxyphenyl)(3-methyl-1H-pyrazolo[3,4-b]pyridine-5-yl) ketone. One area of interest is the development of this compound analogs with improved pharmacological properties, such as increased solubility and reduced cytotoxicity. Another area of interest is the use of this compound in combination with other drugs to enhance its anti-cancer and anti-bacterial effects. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on other enzymes involved in the folate metabolism pathway.

Synthesis Methods

The synthesis of (2-Hydroxyphenyl)(3-methyl-1H-pyrazolo[3,4-b]pyridine-5-yl) ketone involves several steps, including the preparation of the pyrazolo[3,4-b]pyridine-5-carboxylic acid, which is then reacted with 2-hydroxyacetophenone to yield this compound. The reaction is carried out in the presence of a catalyst and under specific conditions to ensure high yield and purity of the product.

Scientific Research Applications

(2-Hydroxyphenyl)(3-methyl-1H-pyrazolo[3,4-b]pyridine-5-yl) ketone has been extensively studied for its potential applications in drug discovery and development. It has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to be effective against bacterial infections, such as methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae.

properties

IUPAC Name

(2-hydroxyphenyl)-(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c1-8-11-6-9(7-15-14(11)17-16-8)13(19)10-4-2-3-5-12(10)18/h2-7,18H,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLTQEAGAEYFJKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=NC2=NN1)C(=O)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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